molecular formula C9H14O3 B13225570 Methyl hexahydro-2H-cyclopenta[b]furan-3a-carboxylate

Methyl hexahydro-2H-cyclopenta[b]furan-3a-carboxylate

Cat. No.: B13225570
M. Wt: 170.21 g/mol
InChI Key: CUODJXNFACZUCC-UHFFFAOYSA-N
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Description

Methyl hexahydro-2H-cyclopenta[b]furan-3a-carboxylate is a chemical compound with the molecular formula C9H14O3 and a molecular weight of 170.21 g/mol . It is a derivative of cyclopentafuran, characterized by a hexahydro structure, which means it contains six hydrogen atoms added to its cyclopenta[b]furan ring system. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl hexahydro-2H-cyclopenta[b]furan-3a-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopentadiene with maleic anhydride, followed by hydrogenation and esterification . The reaction conditions often require the use of catalysts such as palladium on carbon (Pd/C) for hydrogenation and acidic or basic conditions for esterification.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the desired reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl hexahydro-2H-cyclopenta[b]furan-3a-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as amines, alcohols, and thiols

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl hexahydro-2H-cyclopenta[b]furan-3a-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s ester group can undergo hydrolysis to release active intermediates that interact with biological targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Methyl hexahydro-2H-cyclopenta[b]furan-3a-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical reactivity, making it a valuable compound in various research and industrial applications.

Biological Activity

Methyl hexahydro-2H-cyclopenta[b]furan-3a-carboxylate is an organic compound with a unique cyclopentane-based structure that has garnered interest for its potential biological activities. This article reviews the biological activity of this compound, its interactions with various biological targets, and its implications in pharmacology.

Chemical Structure and Properties

This compound has a molecular formula of C10H16O2C_{10}H_{16}O_2 and a molecular weight of approximately 170.21 g/mol. Its structure includes a cyclopenta[b]furan ring and a carboxylate ester functional group, which contribute to its chemical reactivity and potential biological activity.

Biological Activities

Research indicates that this compound may exhibit various biological activities, including:

  • Antimicrobial Activity : Similar compounds have shown efficacy against various pathogens, suggesting that this compound may also possess antimicrobial properties.
  • Enzyme Modulation : The compound's structural features suggest potential interactions with enzymes, potentially modulating metabolic pathways.
  • Receptor Interaction : It may interact with specific receptors, influencing physiological responses.

Table 1: Comparison of Biological Activities with Related Compounds

Compound NameBiological ActivityReference
This compoundPotential antimicrobial and enzyme modulation
Ethyl 5-bromo-6a-(3-methoxyphenyl)-2-methyl-4,6a-dihydro-3aH-cyclopenta[b]furan-3-carboxylateAntiviral activity (IC50 = 0.35 μM)
6-Hydroxy-hexahydro-2H-cyclopenta[b]furanAntimicrobial against S. aureus (IC50 = 2.6 μM)

The mechanism by which this compound exerts its biological effects is primarily through interactions with molecular targets such as enzymes and receptors. Its unique stereochemistry allows it to participate in various biochemical pathways, potentially leading to specific physiological effects.

Case Studies

Future Directions

Further research is needed to elucidate the specific biological mechanisms and therapeutic potentials of this compound. Suggested areas for future study include:

  • In vivo Studies : To assess the therapeutic potential and safety profile.
  • Structure-Activity Relationship (SAR) Studies : To optimize the compound's efficacy by modifying its chemical structure.
  • Exploration of Analogues : Investigating related compounds for enhanced biological activity.

Properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

methyl 2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-carboxylate

InChI

InChI=1S/C9H14O3/c1-11-8(10)9-4-2-3-7(9)12-6-5-9/h7H,2-6H2,1H3

InChI Key

CUODJXNFACZUCC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CCCC1OCC2

Origin of Product

United States

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